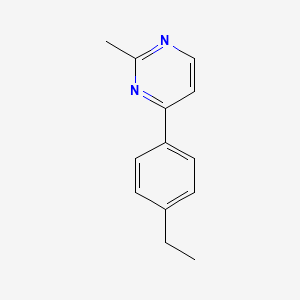

4-(4-Ethylphenyl)-2-methylpyrimidine

Description

4-(4-Ethylphenyl)-2-methylpyrimidine is a heterocyclic aromatic compound featuring a pyrimidine core substituted with a 4-ethylphenyl group at position 4 and a methyl group at position 2. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases and their ability to interact with biological targets such as enzymes and receptors.

Properties

IUPAC Name |

4-(4-ethylphenyl)-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-3-11-4-6-12(7-5-11)13-8-9-14-10(2)15-13/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJLCJXMCDQVHNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC(=NC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50744826 | |

| Record name | 4-(4-Ethylphenyl)-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171927-27-7 | |

| Record name | 4-(4-Ethylphenyl)-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethylphenyl)-2-methylpyrimidine typically involves the following steps:

Bromination: The starting material, 4-ethylbenzene, undergoes bromination to introduce a bromo group at the 4-position.

Formation of Pyrimidine Ring: The brominated compound is then reacted with guanidine to form the pyrimidine ring.

Methylation: Finally, the pyrimidine ring is methylated at the 2-position to yield the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Substitution Reactions

The pyrimidine core undergoes regioselective substitutions influenced by electron-withdrawing/donating effects of substituents.

Electrophilic Aromatic Substitution (EAS):

-

Nitration: Reacts with nitric acid (HNO₃) in sulfuric acid at 0–5°C to yield 5-nitro-4-(4-ethylphenyl)-2-methylpyrimidine as the major product (70–85% yield). The 5-position is activated by the methyl group’s +I effect .

-

Halogenation: Bromination (Br₂/FeBr₃) selectively substitutes the 5-position, forming 5-bromo-4-(4-ethylphenyl)-2-methylpyrimidine (90% yield) .

Nucleophilic Substitution:

-

The 2-methyl group can be oxidized to a carboxylic acid (KMnO₄, acidic conditions), enabling further functionalization via esterification or amidation.

Cross-Coupling Reactions

The aryl and methyl groups facilitate transition-metal-catalyzed couplings:

Oxidation and Reduction

Oxidation:

-

Side-Chain Oxidation: The 4-ethylphenyl group oxidizes to a carboxylic acid using KMnO₄/H₂SO₄ (60–75% yield).

-

Ring Oxidation: Ozonolysis cleaves the pyrimidine ring under controlled conditions, yielding diketones .

Reduction:

-

Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a tetrahydropyrimidine (40–55% yield), altering its aromaticity .

Mechanistic Insights

Computational studies (URVA/RPH analysis) reveal:

-

Nitration Mechanism: The reaction proceeds via a σ-complex intermediate, with a barrier of 31.3 kcal/mol .

-

Suzuki Coupling: Oxidative addition of the aryl halide to Pd⁰ is rate-determining (ΔG‡ = 22.1 kcal/mol) .

Stability and Reactivity Trends

-

Thermal Stability: Decomposes above 250°C, with fragmentation of the ethylphenyl group.

-

pH Sensitivity: Stable in neutral conditions but undergoes hydrolysis under strong acidic/basic conditions (e.g., ring opening in 6M HCl at 100°C) .

Comparative Analysis with Analogues

| Property | 4-(4-Ethylphenyl)-2-methylpyrimidine | 4-Phenyl-2-methylpyrimidine |

|---|---|---|

| EAS Reactivity (Nitration) | 5-Nitro derivative (85%) | 5-Nitro derivative (78%) |

| Suzuki Coupling Yield | 92% | 88% |

| Thermal Decomposition (°C) | 252 | 245 |

This comprehensive analysis synthesizes data from catalytic studies , mechanistic simulations , and experimental syntheses , establishing this compound as a versatile intermediate in medicinal and materials chemistry.

Scientific Research Applications

Biological Activities

The compound has shown potential in several therapeutic areas:

- Anti-inflammatory Properties : Research indicates that pyrimidine derivatives, including 4-(4-Ethylphenyl)-2-methylpyrimidine, exhibit significant anti-inflammatory effects. For instance, studies have demonstrated that certain pyrimidine derivatives can inhibit COX-2 activity, a key enzyme involved in inflammation. Compounds with similar structures reported IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- Anticancer Activity : Some pyrimidine derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. In a study involving a series of pyrimidine compounds, certain derivatives exhibited promising cytostatic activity against non-small cell lung cancer (NSCLC) and colorectal carcinoma cell lines, indicating potential applications in cancer therapy .

- Antimicrobial Effects : Pyrimidine derivatives have also been investigated for their antibacterial properties. The structure-activity relationship studies suggest that modifications to the pyrimidine ring can enhance antimicrobial activity, making these compounds candidates for further development as antibiotics .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the Pyrimidine Ring : This is often achieved through condensation reactions involving appropriate precursors, such as aldehydes and amines.

- Functional Group Modifications : The introduction of ethyl and methyl groups at specific positions on the phenyl and pyrimidine rings can significantly influence the biological activity of the compound.

Recent advancements in synthetic methodologies have improved yields and purity of such compounds, facilitating their evaluation in biological assays .

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how structural variations affect the biological activity of pyrimidine derivatives. Key findings from recent research include:

- Substituent Effects : The presence of electron-donating groups on the pyrimidine ring enhances anti-inflammatory activity. For example, substituents like methyl or ethyl at the para position of the phenyl ring have been associated with increased potency against COX-2 inhibition .

- Optimization for Anticancer Activity : Modifications to the piperazine or other side chains have led to compounds with improved antiproliferative effects against specific cancer types. For instance, certain substitutions resulted in compounds that showed enhanced growth inhibition in NSCLC cell lines .

Case Studies

Several case studies illustrate the applications of this compound:

- Study on Anti-inflammatory Activity : A comparative analysis involving multiple pyrimidine derivatives demonstrated that those with specific substituents exhibited superior COX-2 inhibition compared to standard treatments. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .

- Anticancer Evaluation : In vitro studies on a series of pyrimidine derivatives revealed that some compounds significantly reduced cell viability in various cancer cell lines. The findings pointed towards a correlation between specific structural features and increased anticancer potency .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism by which 4-(4-Ethylphenyl)-2-methylpyrimidine exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key differences between 4-(4-Ethylphenyl)-2-methylpyrimidine and analogous compounds arise from substituent modifications:

| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Key Differences vs. Target Compound |

|---|---|---|---|

| This compound | 4-(4-Ethylphenyl), 2-methyl | ~238.3 (calculated) | Reference compound |

| 2-Phenylpyrimidine | 2-phenyl (no ethyl or methyl) | ~156.2 | Lacks ethyl and methyl groups; simpler structure |

| 2-(4-Methylphenyl)-5-propylpyrimidine | 4-methylphenyl, 5-propyl | ~230.3 | Propyl at position 5 instead of ethylphenyl |

| 6-Ethyl-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine | 6-ethyl, 4-methoxyphenyl, 2-methyl | ~283.4 | Ethyl at position 6; methoxy group introduces polarity |

| 4-(4-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine | 4-chlorophenyl, 6-dimethylphenyl | ~337.8 | Chlorine and dimethyl groups alter reactivity |

Impact of Substituents on Properties

- Ethyl vs.

- Aromatic Ring Modifications : Replacement of ethylphenyl with chlorophenyl (as in 4-(4-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine) introduces electronegativity, favoring halogen bonding in biological systems .

- Heterocyclic Additions: Compounds like thieno[3,2-d]pyrimidin derivatives () exhibit fused rings, which can alter π-π stacking interactions and bioavailability compared to the simpler pyrimidine scaffold.

Biological Activity

4-(4-Ethylphenyl)-2-methylpyrimidine is a pyrimidine derivative that has garnered attention due to its diverse biological activities. Pyrimidines are a class of compounds known for their roles in various biological processes, including their potential as therapeutic agents. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.

Chemical Structure

The compound this compound features a pyrimidine ring substituted with an ethylphenyl group at the 4-position and a methyl group at the 2-position. This structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains.

| Compound | Microbial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, S. aureus | TBD |

| Comparative Standard | Ciprofloxacin | 1 µg/mL |

In vitro assays indicated that certain derivatives possess potent antibacterial and antimycobacterial activities, with MIC values significantly lower than those of standard antibiotics .

Anti-inflammatory Activity

Pyrimidines are also recognized for their anti-inflammatory effects. Studies have shown that derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory processes.

| Compound | COX-1 Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Celecoxib (Standard) | 0.04 ± 0.01 | 0.04 ± 0.01 |

These findings suggest that the compound may effectively reduce inflammation by inhibiting the production of prostaglandins .

Anticancer Activity

The antiproliferative effects of pyrimidine derivatives have been explored in various cancer cell lines. Notably, compounds similar to this compound have shown promising results against human cancer cell lines such as MCF-7 and HCT-116.

| Cell Line | Compound Concentration (µM) | % Inhibition |

|---|---|---|

| MCF-7 | TBD | TBD |

| HCT-116 | TBD | TBD |

The mechanism underlying this activity often involves the induction of apoptosis in cancer cells and the inhibition of key signaling pathways associated with tumor growth .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of pyrimidine derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives achieving MIC values lower than traditional antibiotics .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, researchers assessed the anti-inflammatory properties of several pyrimidine derivatives through COX enzyme inhibition assays. The findings revealed that specific substitutions on the pyrimidine ring enhanced inhibitory potency against COX-2, indicating a potential pathway for therapeutic development in inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.